molecular formula C14H12ClN3O B2602952 2-amino-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one CAS No. 299934-41-1

2-amino-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B2602952
CAS No.: 299934-41-1
M. Wt: 273.72
InChI Key: KLGSQPHEMZCRTF-UHFFFAOYSA-N
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Description

2-amino-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes an amino group, a chlorophenyl group, and a dihydroquinazolinone core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves the condensation of 4-chloroaniline with anthranilic acid derivatives under specific conditions. One common method includes the use of a cyclization reaction facilitated by a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to ensure the formation of the desired quinazolinone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-amino-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the quinazolinone ring can be reduced to form dihydroquinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions include nitroso or nitro derivatives (from oxidation), dihydroquinazoline derivatives (from reduction), and various substituted quinazolinones (from substitution reactions).

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.

    Medicine: Research has shown that it may possess anti-inflammatory and anticancer properties, which could be harnessed for therapeutic purposes.

    Industry: It is used in the development of agrochemicals and dyes due to its stable chemical structure and reactivity.

Mechanism of Action

The mechanism of action of 2-amino-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors involved in inflammatory and cancer pathways, inhibiting their activity.

    Pathways Involved: It may interfere with the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression. Additionally, it can induce apoptosis in cancer cells by activating caspase enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-6-(4-chlorophenyl)-4(3H)-quinazolinone
  • 2-amino-7-(4-bromophenyl)-7,8-dihydroquinazolin-5(6H)-one
  • 2-amino-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one

Uniqueness

Compared to similar compounds, 2-amino-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one stands out due to its specific substitution pattern and the presence of the chlorophenyl group, which enhances its biological activity and chemical reactivity. This unique structure allows it to interact more effectively with molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-amino-7-(4-chlorophenyl)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O/c15-10-3-1-8(2-4-10)9-5-12-11(13(19)6-9)7-17-14(16)18-12/h1-4,7,9H,5-6H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGSQPHEMZCRTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-(4-Chloro-phenyl)-2-dimethylaminomethylene-cyclohexane-1,3-dione (0.8 g, 2.89 mmol) from stage 1, guanidine hydrochloride (551 mg, 5.77 mmol) and sodium carbonate (919 mg, 8.67 mmol) were stirred in ethanol (10 ml) at reflux for 4 h. The reaction mixture was cooled to ambient temperature and water (10 ml) was added to the flask. The resulting precipitate was recovered by filtration, washed with water (15 ml), heptane (15 ml) and air dried.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
551 mg
Type
reactant
Reaction Step One
Quantity
919 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

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